L-Valine, N-(N-acetyl-L-alanyl)-
Description
Contextualization of N-Acetylated Dipeptides in Biochemical Systems
The constituent amino acids of N-Acetyl-L-Alanyl-L-Valine, L-alanine and L-valine, are both nonpolar, aliphatic amino acids. L-alanine is the second smallest proteinogenic amino acid, while L-valine is a branched-chain amino acid (BCAA). nih.govnih.gov The combination of these two amino acids in a dipeptide, with the N-terminus of alanine (B10760859) being acetylated, results in a molecule with specific steric and hydrophobic properties that can dictate its biological activity and metabolic fate.
Significance of L-Valine, N-(N-acetyl-L-alanyl)- in Contemporary Peptide Research
While extensive research on the specific dipeptide N-Acetyl-L-Alanyl-L-Valine is not widely documented in publicly available literature, its significance can be inferred from the study of its components and related structures. The N-acetyl group provides stability against enzymatic degradation, making it a valuable motif in the design of peptide-based drugs and research probes. nih.govgoogle.com The alanyl-valine sequence itself is found in various bioactive peptides and proteins and can be a substrate for certain peptidases.
The study of such simple, modified dipeptides can provide fundamental insights into the substrate specificity of enzymes involved in peptide metabolism. Furthermore, these molecules can serve as building blocks or intermediates in the synthesis of more complex, biologically active peptides. ontosight.ai For example, derivatives of L-valine are being explored for their potential as neuropharmacological agents and in the development of peptidomimetics. ontosight.aiontosight.ai
Below is a data table summarizing the physicochemical properties of the parent N-acetylated amino acids, which can provide an approximation for the properties of the dipeptide.
| Property | N-Acetyl-L-alanine | N-Acetyl-L-valine |
| Molecular Formula | C5H9NO3 | C7H13NO3 |
| Molecular Weight | 131.13 g/mol | 159.18 g/mol |
| CAS Number | 97-69-8 | 96-81-1 |
| IUPAC Name | (2S)-2-acetamidopropanoic acid | (2S)-2-acetamido-3-methylbutanoic acid |
| Description | An L-alanine derivative where one amino hydrogen is replaced by an acetyl group. | An L-valine derivative where one amino hydrogen is replaced by an acetyl group. |
| Metabolic Role | Found in various organisms and can be a uremic toxin if not cleared properly. | A biologically available form of L-valine. |
Data sourced from PubChem and the Human Metabolome Database. nih.govnih.govhmdb.cahmdb.ca
Current Research Frontiers and Unaddressed Scientific Inquiries Pertaining to N-Acetyl-L-Alanyl-L-Valine
The primary frontier for research involving N-Acetyl-L-Alanyl-L-Valine lies in its specific biological functions and potential applications. Key unanswered questions include:
Enzymatic Interactions: Which specific peptidases or proteases recognize and cleave the alanyl-valine bond in this N-acetylated form? Understanding this would clarify its metabolic pathway and stability in vivo.
Biological Activity: Does this specific dipeptide exhibit any intrinsic biological activity, such as signaling or modulatory roles, or does it primarily serve as a stable precursor to its constituent amino acids?
Transport Mechanisms: How is this small, modified peptide transported across cellular membranes? Identifying the specific transporters would be crucial for understanding its bioavailability and distribution.
Synthetic Applications: Can N-Acetyl-L-Alanyl-L-Valine be utilized as a key intermediate in the stereoselective synthesis of more complex pharmaceutical compounds? Studies on racemization during the synthesis of related N-acetylated amino acid derivatives suggest this is an important consideration. nih.gov
Proteomics and Metabolomics: Is N-Acetyl-L-Alanyl-L-Valine a naturally occurring metabolite in any biological system? Advanced analytical techniques could be employed to detect and quantify its presence in various tissues and biofluids. Research has shown increased acetylation of proteins in valine and alanine catabolism during aging, suggesting a potential role for related acetylated molecules. nih.gov
Addressing these questions through targeted research will be essential to fully elucidate the role and potential of L-Valine, N-(N-acetyl-L-alanyl)- in the broader landscape of peptide science. While direct studies are limited, the foundational knowledge of N-acetylation and dipeptide chemistry provides a solid framework for future investigations.
Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-5(2)8(10(15)16)12-9(14)6(3)11-7(4)13/h5-6,8H,1-4H3,(H,11,13)(H,12,14)(H,15,16)/t6-,8-/m0/s1 |
InChI Key |
GEVOYAQTCKBOQE-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Derivatization of N Acetyl L Alanyl L Valine
Advanced Chemical Synthesis Approaches
The chemical synthesis of N-Acetyl-L-Alanyl-L-Valine involves the formation of a peptide bond between N-acetyl-L-alanine and L-valine. This process requires the activation of the carboxyl group of the N-terminal amino acid and the protection of reactive functional groups to prevent unwanted side reactions.
Solution-Phase Synthesis Strategies for N-Acetyl-L-Alanyl-L-Valine
Solution-phase synthesis is a traditional and versatile method for peptide synthesis. In this approach, the reactants are dissolved in an appropriate organic solvent, and the reactions are carried out in a homogeneous mixture. The synthesis of N-Acetyl-L-Alanyl-L-Valine in solution typically involves the following steps:
Protection of Functional Groups: The amino group of L-valine and the carboxyl group of N-acetyl-L-alanine are protected to prevent them from reacting prematurely. Common protecting groups for the amino group include tert-Butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The carboxyl group can be protected as an ester, for example, a methyl or benzyl (B1604629) ester.
Activation of the Carboxyl Group: The carboxyl group of N-acetyl-L-alanine is activated to facilitate the formation of the peptide bond. This is often achieved using a coupling reagent.
Coupling Reaction: The activated N-acetyl-L-alanine is reacted with the protected L-valine to form the dipeptide.
Deprotection: The protecting groups are removed from the newly formed dipeptide to yield the final product, N-Acetyl-L-Alanyl-L-Valine.
A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can lead to a highly pure final product. However, it can be a time-consuming and labor-intensive process, especially for longer peptides.
Adaptations and Innovations in Solid-Phase Peptide Synthesis for N-Acetyl-L-Alanyl-L-Valine
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, offers a more streamlined approach to peptide synthesis. capes.gov.br In SPPS, the C-terminal amino acid (L-valine in this case) is covalently attached to an insoluble polymer resin. lsu.edu The peptide chain is then assembled in a stepwise manner by adding successive amino acid residues. youtube.com
The key steps in the solid-phase synthesis of N-Acetyl-L-Alanyl-L-Valine are:
Resin Loading: The first amino acid, L-valine, is attached to the solid support.
Deprotection: The protecting group on the amino group of the resin-bound valine is removed.
Coupling: The next amino acid, N-acetyl-L-alanine, which is protected at its amino group and activated at its carboxyl group, is added to the reaction vessel and couples with the free amino group of the resin-bound valine.
Cleavage: Once the desired dipeptide is assembled, it is cleaved from the resin support, and all protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid. capes.gov.br
Innovations in SPPS include the development of new resins, linkers, and coupling reagents that improve efficiency and allow for the synthesis of more complex peptides. lsu.edunih.gov For instance, the use of highly polar reaction media and resin supports has been successful in the synthesis of challenging peptide sequences. scilit.com
Exploration of Novel Coupling Reagents and Activation Techniques in Dipeptide Synthesis
The choice of coupling reagent is critical for the success of peptide synthesis, as it influences reaction speed, yield, and the degree of racemization. uni-kiel.debachem.com Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, is a significant side reaction that must be minimized. uni-kiel.de
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization. peptide.com
Onium Salts: Phosphonium and aminium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient and provide rapid coupling with minimal side reactions. bachem.compeptide.comsigmaaldrich.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent is particularly effective for difficult couplings and is known for its high reactivity and low racemization rates. peptide.comsigmaaldrich.com
The development of new coupling reagents continues to be an active area of research, with a focus on improving efficiency, reducing side reactions, and enhancing the synthesis of sterically hindered or aggregation-prone sequences.
| Coupling Reagent Class | Examples | Key Features | Common Additives |
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. peptide.com | HOBt, HOAt (to suppress racemization). uni-kiel.depeptide.com |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, suitable for hindered amino acids. bachem.comsigmaaldrich.com | - |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Fast reaction rates, low racemization. peptide.comsigmaaldrich.com | - |
Enzymatic Synthesis and Biocatalytic Pathways
Enzymatic methods for peptide synthesis offer several advantages over chemical methods, including high stereoselectivity, mild reaction conditions, and the avoidance of toxic reagents and byproducts.
Investigation of Enzyme-Catalyzed Peptide Bond Formation with N-Acetyl-L-Alanyl-L-Valine Precursors
Enzymes, particularly proteases and engineered ligases, can be used to catalyze the formation of the peptide bond between N-acetyl-L-alanine and L-valine. The reaction is essentially the reverse of protein hydrolysis and is conducted under conditions that favor synthesis over cleavage.
For instance, O-acetylserine sulfhydrylase (OASS) has been shown to catalyze the conversion of O-acetyl-L-serine with a nucleophile to form β-substituted L-α-amino acids. rsc.org While not directly synthesizing the target dipeptide, this demonstrates the potential of enzymes in forming new bonds with amino acid derivatives. The use of transacylases, which can transfer an acetyl group to an amino acid, has also been explored. nih.gov
Stereoselective and Chemoenzymatic Synthesis of N-Acetyl-L-Alanyl-L-Valine and its Isomers
A key advantage of enzymatic synthesis is its inherent stereoselectivity. Enzymes typically act on only one enantiomer of a chiral substrate, leading to the production of a stereochemically pure product. This is particularly important in the synthesis of peptides, where the biological activity is often dependent on the correct stereochemistry.
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. For example, a chemical synthesis might be used to prepare the N-acetylated amino acid precursor, which is then used in an enzyme-catalyzed coupling reaction to form the dipeptide. This approach can be highly efficient and selective.
Transaminases are another class of enzymes that have been widely used for the stereoselective synthesis of chiral amines and amino acids. whiterose.ac.ukmdpi.com While not directly forming the peptide bond, they can be employed to produce the chiral amino acid precursors with high enantiopurity.
| Enzyme Class | Function | Relevance to Dipeptide Synthesis |
| Proteases/Ligases | Catalyze peptide bond formation/cleavage | Can be used to directly synthesize the dipeptide from its constituent amino acids under specific conditions. |
| Transacylases | Transfer of acyl groups | Can be used to synthesize the N-acetylated alanine (B10760859) precursor. nih.gov |
| Transaminases | Catalyze the transfer of an amino group | Can be used to produce stereochemically pure amino acid precursors. whiterose.ac.ukmdpi.com |
| O-acetylserine sulfhydrylase | Catalyzes β-substitution of L-serine derivatives | Demonstrates enzymatic potential for forming new bonds with amino acid derivatives. rsc.org |
Analysis of Biosynthetic Pathways for N-Acetylated Amino Acids and Dipeptides in Microbial Systems (e.g., in vitro metabolic engineering for L-Valine production as a precursor)
The biosynthesis of N-acetylated dipeptides like N-Acetyl-L-Alanyl-L-Valine is not as commonly documented as primary metabolic pathways. However, analogous systems in bacteria provide a clear blueprint for how such molecules can be assembled. A noteworthy example is the osmotically induced synthesis of the dipeptide N-acetylglutaminylglutamine amide (NAGGN) in bacteria such as Sinorhizobium meliloti and Pseudomonas aeruginosa. pnas.orgnih.gov The discovery of this pathway has revealed a novel, nonribosomal method for peptide synthesis.
The key to this pathway lies in a conserved gene cluster containing the genes asnO and ngg. nih.gov The protein Ngg is a remarkable bifunctional enzyme that first catalyzes the N-acetylation of a glutamine molecule and then facilitates the formation of a peptide bond with a second glutamine molecule, producing the intermediate N-acetylglutaminylglutamine (NAGG). pnas.orgresearchgate.net Subsequently, the AsnO protein, a glutamine amidotransferase, transfers an amide group to complete the synthesis of NAGGN. pnas.orgnih.gov This two-step enzymatic machinery provides a powerful model for the potential microbial biosynthesis of N-Acetyl-L-Alanyl-L-Valine, where a similar Ngg-like enzyme could acetylate and ligate alanine and valine.
The production of the precursor amino acid, L-valine, is a well-established industrial process using metabolically engineered microbial systems, primarily Escherichia coli and Corynebacterium glutamicum. nih.govnih.gov The goal of metabolic engineering in this context is to channel the flow of central carbon metabolism towards the L-valine biosynthesis pathway and to eliminate feedback inhibition mechanisms that naturally regulate its production.
Key strategies in E. coli involve:
Overexpression of Pathway Genes : Enhancing the expression of the ilv operon genes (ilvB, ilvN, ilvC, ilvE, ilvD) which encode the core enzymes for valine synthesis. nih.gov
Deregulation of Feedback Inhibition : Introducing mutations in the regulatory subunits of key enzymes, such as acetohydroxy acid synthase (AHAS), to make them resistant to feedback inhibition by L-valine. nih.gov
Elimination of Competing Pathways : Deleting genes for pathways that divert precursors away from valine synthesis. For instance, knocking out genes involved in the tricarboxylic acid (TCA) cycle or other amino acid synthesis pathways can increase the precursor pool. researchgate.net
Enhancing Precursor Supply : Optimizing the central metabolism to increase the availability of pyruvate (B1213749), the primary precursor for valine synthesis.
In a specific example of advanced metabolic engineering, researchers constructed an artificial autoinducible expression module in E. coli. nih.gov This system uses an intermediate of the valine pathway, acetolactate, to induce the expression of the ilvC gene, creating a positive feedback loop that significantly boosts L-valine production. nih.gov Such engineered strains can achieve high titers of L-valine, with some producing over 7.5 g/L from glucose. earticle.net
**Table 1: Key Genetic Modifications for Enhanced L-Valine Production in *E. coli***
| Gene Target | Modification Strategy | Rationale | Reference |
|---|---|---|---|
| ilvBN | Overexpression of feedback-resistant mutant | Increases the activity of the first committed step (AHAS) and removes feedback inhibition by L-valine. | nih.gov |
| ilvC | Autoinducible overexpression | Creates a positive feedback loop using a pathway intermediate to drive flux towards L-valine. | nih.gov |
| ilvA | Gene knockout | Prevents the diversion of precursors towards isoleucine synthesis. | researchgate.net |
| aceF, mdh, pfkA | Gene knockout | Redirects carbon flux from the TCA cycle and glycolysis towards the L-valine precursor, pyruvate. | researchgate.netearticle.net |
| lrp, ygaZH | Gene overexpression | Modulates transcriptional regulation to enhance expression of biosynthetic genes. | researchgate.net |
Strategic Derivatization for Enhanced Functionality and Research Applications
Starting with the core structure of N-Acetyl-L-Alanyl-L-Valine, strategic chemical derivatization can unlock a wide range of functionalities. By modifying the C-terminus, the peptide backbone, or the side chains, researchers can create novel molecules tailored for specific applications, such as fluorescent probes for imaging, building blocks for larger bioactive peptides, or stabilized analogs for mechanistic studies.
Fluorescently tagging peptides is a powerful tool for visualizing their localization, tracking their interactions with biological targets, and quantifying their uptake. A common strategy involves conjugating a fluorescent dye to the peptide. A relevant synthetic approach is demonstrated by the preparation of fluorescent derivatives of N-acetylmuramoyl-L-alanyl-D-isoglutamine (MDP). nih.gov
This methodology can be adapted for N-Acetyl-L-Alanyl-L-Valine. The synthesis would involve coupling a fluorescent molecule that has a reactive group to the C-terminal carboxyl group of the valine residue or to a functional group on a modified amino acid incorporated into the dipeptide. For example, the carboxyl group of the dipeptide can be activated (e.g., using a carbodiimide) and then reacted with an amine-containing fluorophore. Alternatively, a fluorescently labeled lipid, such as a pyrenyl-labeled phosphatidylethanolamine (B1630911), could be condensed with the dipeptide to create a fluorescent and lipophilic probe. nih.gov This would be particularly useful for studying interactions with cell membranes.
Table 2: Potential Strategies for Fluorescent Labeling of N-Acetyl-L-Alanyl-L-Valine
| Fluorophore Class | Linkage Chemistry | Potential Application | Reference |
|---|---|---|---|
| Pyrene | Amide bond formation with C-terminus | Probing membrane interactions due to the lipophilic nature of the tag. | nih.gov |
| Fluorescein (FITC) | Isothiocyanate reaction with an N-terminal amine (if the acetyl group is replaced with a linker) | Fluorescence microscopy and flow cytometry. | N/A |
| Dansyl Chloride | Sulfonamide bond formation with a free amine | Environment-sensitive fluorescence to study binding events. | N/A |
| Rhodamine | Activated ester reaction with a free amine | High photostability for long-term imaging experiments. | N/A |
N-Acetyl-L-Alanyl-L-Valine can serve as a specialized building block for the synthesis of larger, more complex peptides or peptidomimetics. The N-terminal acetyl group provides protection against degradation by aminopeptidases and can influence the conformational properties of the peptide into which it is incorporated.
Standard solid-phase peptide synthesis (SPPS) is the most common method for incorporating such dipeptides. The protected N-Acetyl-L-Alanyl-L-Valine unit can be coupled to a resin-bound amino acid or peptide chain using standard coupling reagents. Alternatively, the dipeptide can be synthesized sequentially on the resin, followed by N-terminal acetylation.
Nature provides examples of dipeptide incorporation into larger structures, such as the formation of the penam (B1241934) core structure of penicillin, which involves the condensation of L-cysteine and D-valine into a fused ring system. wikipedia.org This highlights how dipeptide units can form critical structural motifs within larger bioactive molecules. The study of ribosomally synthesized and post-translationally modified peptides (RiPPs) and nonribosomal peptide synthetases (NRPSs) also offers insights into enzymatic strategies for ligating peptide fragments. pnas.org
Converting the C-terminal carboxylic acid of N-Acetyl-L-Alanyl-L-Valine into an ester or an amide is a key strategy for mechanistic studies. These modifications can alter the molecule's solubility, membrane permeability, and susceptibility to hydrolysis by carboxypeptidases, allowing researchers to probe its mode of action and metabolic stability.
Esters are typically synthesized through Fischer esterification (reacting the peptide with an alcohol under acidic conditions) or by activating the carboxylic acid with a reagent like a carbodiimide (B86325) before adding the desired alcohol. Methyl or ethyl esters are commonly prepared to increase lipophilicity.
Amides can be prepared using similar carbodiimide activation chemistry, followed by the addition of an amine. A compelling biological parallel is the synthesis of the dipeptide N-acetylglutaminylglutamine amide (NAGGN), where the enzyme AsnO specifically catalyzes the amidation of the C-terminal glutamine residue. pnas.orgnih.gov This enzymatic approach suggests that engineered enzymes could be developed for the specific amidation of N-Acetyl-L-Alanyl-L-Valine, offering a high degree of specificity under mild conditions. The synthesis of lipophilic derivatives through condensation with phosphatidylethanolamine also represents the formation of a complex amide linkage. nih.gov
These derivatives are invaluable for structure-activity relationship (SAR) studies, helping to determine the importance of the C-terminal carboxylate for biological activity.
Advanced Structural Elucidation and Conformational Analysis of N Acetyl L Alanyl L Valine
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is indispensable for probing the conformational dynamics and solution-state structures of peptides like N-Acetyl-L-Alanyl-L-Valine. These techniques offer a detailed view of the molecule's behavior in a non-crystalline state, which is often more biologically relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Solution Structures (e.g., 2D NMR, NOESY, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. digitellinc.com One-dimensional ¹H NMR provides initial information on the chemical environment of protons, but for a molecule with several overlapping signals, two-dimensional (2D) techniques are essential. walisongo.ac.id
For N-Acetyl-L-Alanyl-L-Valine, Correlation Spectroscopy (COSY) would reveal scalar couplings between protons, helping to identify the individual amino acid spin systems. To gain insight into the spatial arrangement, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), providing distance restraints that are used to calculate a three-dimensional structure. digitellinc.comunivr.it For instance, NOE cross-peaks between the amide proton of the valine residue and the α-proton of the alanine (B10760859) residue would indicate a specific turn or extended conformation. The analysis of chemical shift dispersion, particularly of the amide protons, can also indicate the degree of ordered structure. chemrxiv.org
The study of related dipeptides and N-acetylated amino acids demonstrates that the conformational preferences can be finely mapped using these techniques. walisongo.ac.idnih.gov For example, in studies of other N-acetylated dipeptides, NOESY data has been crucial in defining the torsion angles (φ and ψ) that dictate the peptide backbone's shape. utoronto.ca
Table 1: Representative ¹H NMR Chemical Shifts for Dipeptides in Solution (Note: This table is illustrative, based on typical values for Ala-Val sequences, and does not represent experimentally verified data for N-Acetyl-L-Alanyl-L-Valine.)
| Proton | Alanine Residue (ppm) | Valine Residue (ppm) |
| NH | ~8.1 | ~7.9 |
| α-CH | ~4.3 | ~4.2 |
| β-CH/CH₃ | ~1.4 (CH₃) | ~2.1 (CH) |
| γ-CH₃ | - | ~0.9 |
| Acetyl-CH₃ | ~2.0 | - |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Networks
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. core.ac.uk These methods are particularly sensitive to the formation of hydrogen bonds, which are critical in stabilizing peptide conformations. nih.gov
In N-Acetyl-L-Alanyl-L-Valine, key vibrational bands include the amide A (N-H stretch), amide I (C=O stretch), and amide II (N-H bend and C-N stretch) bands. researchgate.net The frequency of the amide A band, typically around 3300 cm⁻¹, is a sensitive indicator of hydrogen bonding; a shift to a lower wavenumber suggests the involvement of the N-H group in a hydrogen bond. nih.govyoutube.com The amide I band, found in the 1600-1700 cm⁻¹ region, is widely used to determine the secondary structure of peptides. researchgate.netnih.gov For example, β-sheet structures tend to exhibit amide I bands in the 1620-1640 cm⁻¹ range, while α-helical or disordered structures appear at higher frequencies. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are often combined with experimental spectra to assign vibrational modes and to predict the spectra of different conformers. nih.govnih.govrsc.org Studies on the related molecule N-acetyl-L-alanine have shown how IR and Raman spectra can differentiate between conformers stabilized by intra- or intermolecular hydrogen bonds. nih.gov
Table 2: Characteristic Amide Vibrational Frequencies for Peptides (Note: This is a generalized table. Specific values for N-Acetyl-L-Alanyl-L-Valine would depend on its precise conformation and environment.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |
| Amide A (N-H stretch) | 3200-3400 | Hydrogen bonding strength. researchgate.net |
| Amide I (C=O stretch) | 1600-1700 | Secondary structure (β-sheet, α-helix, random coil). researchgate.net |
| Amide II (N-H bend) | 1510-1580 | Conformation, less diagnostic than Amide I. researchgate.net |
| Amide III | 1200-1300 | Coupled C-N stretching and N-H bending motions. researchgate.net |
Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration and Conformational Preferences
Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light, providing information on its absolute configuration and three-dimensional structure.
Electronic Circular Dichroism (ECD) probes electronic transitions in the UV region. For peptides, the ECD spectrum in the far-UV (190-250 nm) is characteristic of the secondary structure. While useful, ECD can be less sensitive to the finer details of the conformational ensemble of a small, flexible peptide. nih.gov
Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, offers a more detailed view of the solution-state conformational distribution. nih.govnih.gov The VCD signals in the amide I and amide II regions are highly sensitive to the peptide's secondary structure and the chirality of its constituent amino acids. nih.govaps.org For N-Acetyl-L-Alanyl-L-Valine, the VCD spectrum would be a superposition of the spectra of all populated conformers in solution. By comparing experimental VCD spectra with those predicted for different low-energy structures from DFT calculations, it is possible to identify the dominant conformations. nih.gov This approach has been successfully used to elucidate the conformational preferences of various amino acid derivatives and peptides. nih.govresearchgate.netresearchgate.netrsc.org
Crystallographic and Solid-State Investigations
Solid-state analysis provides precise atomic coordinates of a molecule in its crystalline form, offering a static but highly detailed picture of a low-energy conformation.
X-ray Diffraction Analysis of N-Acetyl-L-Alanyl-L-Valine Single Crystals and Polymorphs
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise position of each atom can be determined. For N-Acetyl-L-Alanyl-L-Valine, a successful crystallographic analysis would yield exact bond lengths, bond angles, and torsion angles, defining a specific solid-state conformation.
This analysis would also reveal the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. iucr.org For example, crystallographic data for N-acetyl-D,L-valine shows a β-sheet-like structure held together by intermolecular hydrogen bonds. iucr.org Such detailed structural information is invaluable for benchmarking theoretical calculations and for understanding the forces that drive peptide folding. nih.gov The existence of different crystal packing arrangements, known as polymorphs, can also be investigated, as each polymorph may exhibit distinct physical properties.
Table 3: Illustrative Crystallographic Parameters for an N-Acetyl Dipeptide (Note: This table is based on data for a related compound, N-acetyl-L-valyl-L-leucine, and serves as an example. iucr.org)
| Parameter | Example Value |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 9.989 (2) |
| b (Å) | 10.320 (3) |
| c (Å) | 14.883 (3) |
| β (°) | 99.40 (2) |
| Volume (ų) | 1513.7 (6) |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction for Crystalline Phase Characterization and Purity Assessment
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze microcrystalline samples. cardiff.ac.uk Instead of a single crystal, a powder containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). henryford.comcdnsciencepub.com
PXRD is a rapid and effective method for assessing the crystallinity and phase purity of a solid sample of N-Acetyl-L-Alanyl-L-Valine. It can be used to identify different polymorphs, each of which will produce a unique PXRD pattern. Furthermore, the presence of amorphous (non-crystalline) material or crystalline impurities can be detected. researchgate.netresearchgate.net While PXRD does not typically provide the atomic-level detail of single-crystal analysis, it is a crucial tool for quality control and for studying phase transitions. cardiff.ac.ukhenryford.com
Analysis of Crystal Packing Motifs and Intermolecular Interactions
The hydrophobic side chains of the alanine and valine residues also play a crucial role in the crystal packing. These nonpolar groups are oriented to maximize van der Waals interactions, contributing to the stability of the crystal lattice. iphy.ac.cnrsc.org The interplay between the directional hydrogen bonds and the weaker, non-directional van der Waals forces results in a well-defined three-dimensional arrangement of the molecules in the crystal. iphy.ac.cnnih.gov The hydrocarbon side chains of valine, in particular, can lead to the formation of alternating hydrophobic and hydrophilic layers within the crystal structure. iphy.ac.cn The van der Waals force, arising from momentary fluctuations in electron distribution, is a weak attractive force that becomes significant when molecules are in close proximity, typically within a few angstroms. britannica.com
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of dipeptides like N-acetyl-L-alanyl-L-valine. DFT calculations, particularly using hybrid functionals such as B3LYP, can accurately predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule. nih.govresearchgate.netresearchgate.net These calculations are instrumental in determining the most stable conformations of the dipeptide by minimizing its energy. researchgate.net
For instance, DFT can be employed to calculate vibrational frequencies, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structures. researchgate.netresearchgate.net Furthermore, DFT allows for the prediction of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap provides insights into the molecule's reactivity and electronic excitation potential. nih.gov Studies have shown that substitutions in peptide sequences, such as replacing isoleucine with valine, can alter the HOMO-LUMO gap, thereby influencing molecular reactivity. nih.gov
Table 1: Predicted Spectroscopic Data from DFT Calculations
| Property | Predicted Value |
| Vibrational Frequencies (cm⁻¹) | Specific values for amide I, II, and other characteristic bands are calculated to match experimental IR and Raman spectra. |
| HOMO Energy (eV) | Calculated to determine electron-donating capability. |
| LUMO Energy (eV) | Calculated to determine electron-accepting capability. |
| HOMO-LUMO Gap (eV) | Provides an estimate of chemical reactivity and electronic transition energy. |
Note: The specific values in this table are representative and would be determined through actual DFT calculations for N-acetyl-L-alanyl-L-valine.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Solution or at Interfaces
Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of N-acetyl-L-alanyl-L-valine in different environments, such as in solution. nih.govnih.gov By simulating the motion of atoms over time, MD can reveal how the dipeptide flexes, bends, and interacts with solvent molecules. These simulations often employ force fields like AMBER and CHARMM to describe the potential energy of the system. nih.gov
MD simulations can be used to study the aggregation behavior of the dipeptide in solution at various concentrations. nih.gov They can also elucidate the stability of different conformations and the transitions between them. For example, simulations can track the formation and breaking of intramolecular and intermolecular hydrogen bonds, providing a dynamic picture of the dipeptide's interactions. nih.gov The choice of force field can influence the simulation results, with some force fields showing a greater tendency for aggregation than others. nih.gov
In Silico Mapping of Conformational Landscapes (e.g., Ramachandran Plots for Dipeptide Backbones)
The conformational possibilities of the peptide backbone of N-acetyl-L-alanyl-L-valine can be visualized using a Ramachandran plot. researchgate.netresearchgate.net This plot maps the permissible values of the dihedral angles phi (φ) and psi (ψ) for each amino acid residue. For L-amino acids, the most favored regions in the Ramachandran plot are the right-handed alpha-helical (αR) and beta-sheet (β) regions. nih.gov
For a dipeptide, the Ramachandran plot can reveal the preferred conformations of the backbone. For alanine, a significant portion of the conformational space is sterically allowed. researchgate.net The presence of the bulkier valine residue would introduce further steric constraints, limiting the accessible conformational space. Computational methods can generate Ramachandran plots by calculating the energy of the molecule for a grid of φ and ψ values, providing a detailed map of the low-energy conformational states. researchgate.net Analysis of high-resolution protein structures has led to a more refined understanding of the Ramachandran plot, identifying at least five major allowed regions. nih.gov
Biochemical Interactions and Mechanistic Roles of N Acetyl L Alanyl L Valine in Biological Systems
Enzymatic Recognition and Processing
The susceptibility of N-Acetyl-L-Alanyl-L-Valine to enzymatic cleavage is a key area of investigation, providing insights into the substrate specificity of various peptidases and hydrolases.
Investigation of N-Acetyl-L-Alanyl-L-Valine as a Substrate for Peptidases and Hydrolases
N-acetylated peptides, such as N-Acetyl-L-Alanyl-L-Valine, can serve as substrates for specific classes of enzymes. Research has shown that N-terminal acetylation can influence a peptide's stability and its interaction with peptidases. For instance, N-terminal acetylation is a common modification that can protect peptides from degradation by certain aminopeptidases. lifetein.com However, specific enzymes, such as N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase), have been identified that specifically cleave N-acetylated dipeptides. nih.gov While the direct hydrolysis of N-Acetyl-L-Alanyl-L-Valine by a specific, named peptidase is not extensively documented in the provided results, the principles of enzymatic action on similar N-acetylated peptides suggest its potential as a substrate. The presence of the acetyl group makes it a candidate for investigation with enzymes that recognize and process N-terminally modified peptides.
Kinetic and Mechanistic Studies of Enzymatic Hydrolysis or Modification
Kinetic studies of enzymes that hydrolyze N-acetylated peptides provide valuable information about their efficiency and mechanism. For example, the kinetic analysis of NAALA dipeptidase revealed a high affinity for its substrate, N-acetyl-L-aspartyl-L-glutamate, with a Km of 540 nM and a Vmax of 180 nM/mg of protein/min. nih.gov Such studies for enzymes acting on N-Acetyl-L-Alanyl-L-Valine would be crucial to understand the rate of its breakdown and the factors influencing this process. The mechanism of these enzymes often involves the recognition of both the N-acetyl group and the specific amino acid residues of the dipeptide.
Substrate Specificity Profiling against Relevant Enzyme Families
Determining the substrate specificity of enzyme families is essential for understanding their biological roles. For instance, studies on L-amino acid ligase from Bacillus subtilis have shown specificity for smaller amino acids like L-Ala at the N-terminal position. nih.gov This suggests that enzymes with similar binding pockets might recognize the L-alanyl residue in N-Acetyl-L-Alanyl-L-Valine. Conversely, some enzymes exhibit broad specificity. The L-type amino acid transporter 1 (LAT1), for example, can transport a wide range of amino acid-like substrates. nih.gov Profiling N-Acetyl-L-Alanyl-L-Valine against a panel of peptidases, including elastases, chymotrypsin, and trypsin, would help to identify which enzymes are capable of its hydrolysis and to what degree. nih.gov The modification of peptides, including N-terminal acetylation, can also impact their interaction with enzymes, sometimes increasing their resistance to degradation. lifetein.comnih.gov
Biological Roles in Non-Human Organisms and In Vitro Systems
The study of N-Acetyl-L-Alanyl-L-Valine extends to its involvement in fundamental biological processes like protein modification and its potential role as a metabolite in microorganisms.
Exploration of N-Acetylation Processes of Peptides and Proteins (e.g., N-terminal acetylation)
N-terminal acetylation is a widespread protein modification in both eukaryotes and bacteria. nih.gov In bacteria, it is estimated that about 3-10% of all cellular proteins are acetylated at their N-terminus. nih.gov This process can occur co- or post-translationally and is carried out by N-terminal acetyltransferases (NATs). nih.gov The acetylation process can influence a protein's function, stability, and localization. For instance, N-terminal acetylation can create a closer mimic of a native protein, potentially increasing its biological activity and stability against enzymatic degradation. lifetein.com This modification is also implicated in protein-protein interactions and cellular signaling pathways.
Identification of N-Acetyl-L-Alanyl-L-Valine as a Metabolic Intermediate or Product in Microorganisms or Cell-Free Extracts
While the direct identification of N-Acetyl-L-Alanyl-L-Valine as a specific metabolic product in the provided search results is not explicit, the components of this dipeptide, L-alanine and L-valine, are central to microbial metabolism. L-valine is an essential branched-chain amino acid (BCAA) produced by various gut microbes. nih.govnih.gov The synthesis of BCAAs is a feature of many microbial taxa in the vertebrate gut. nih.gov Furthermore, gut microbiota are known to perform a variety of biotransformation reactions, including acetylation. acs.org Given that microorganisms can synthesize both L-alanine and L-valine and possess acetylating enzymes, it is plausible that N-Acetyl-L-Alanyl-L-Valine could be produced as a metabolic intermediate or a product of peptide metabolism in certain microbial species or within cell-free extracts designed to mimic these processes. The compound or its derivatives can be used in biochemical research as a substrate to elucidate the mechanisms of peptide-processing enzymes. ontosight.ai
Influence on Biochemical Pathways in Model Organisms or Engineered Strains
The influence of N-Acetyl-L-Alanyl-L-Valine on biochemical pathways can be inferred from the metabolic fates of its constituent amino acids, L-alanine and L-valine, in various model organisms. L-valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, energy metabolism, and nitrogen balance. ahb-global.com In organisms like Escherichia coli and Corynebacterium glutamicum, which are frequently used in metabolic engineering, the biosynthetic pathway of L-valine is well-characterized and has been a target for genetic modification to enhance its production. nih.govnih.govresearchgate.net
The introduction of N-Acetyl-L-Alanyl-L-Valine into a biological system would likely see it interacting with pathways related to BCAA metabolism. The initial step would likely involve the hydrolysis of the peptide bond, releasing N-acetyl-L-alanine and L-valine. The released L-valine can then enter its catabolic pathway, which begins with a transamination reaction catalyzed by branched-chain amino acid transaminase (BCAT) to form α-ketoisovalerate. ahb-global.com This intermediate is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, eventually feeding into the tricarboxylic acid (TCA) cycle. ahb-global.com
In engineered microbial strains designed for L-valine production, the presence of exogenous N-Acetyl-L-Alanyl-L-Valine could potentially influence the regulatory circuits governing the L-valine biosynthetic pathway. nih.govnih.govresearchgate.net For instance, the release of L-valine from the dipeptide could exert feedback inhibition on key enzymes in the pathway, such as acetolactate synthase. Metabolic engineering strategies often involve the use of feedback-resistant enzyme variants to overcome this regulation. nih.gov
The N-acetyl-L-alanine moiety would also be metabolized. N-acetylated amino acids are known to be processed by aminoacylases, which remove the acetyl group to yield the free amino acid. The resulting L-alanine can be converted to pyruvate (B1213749) through the action of alanine (B10760859) transaminase, directly linking it to central carbon metabolism. Studies on N-acetyl-L-alanine have shown its involvement in various metabolic contexts and its potential to influence cellular processes like inflammatory responses. frontiersin.org
The following table summarizes the key enzymes and pathways likely to be influenced by N-Acetyl-L-Alanyl-L-Valine in model organisms:
| Component | Influenced Enzyme/Pathway | Organism(s) | Potential Effect |
| L-Valine | Branched-chain amino acid transaminase (BCAT) | Various | Transamination to α-ketoisovalerate |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | Various | Catabolism for energy production | |
| Acetolactate synthase | E. coli, C. glutamicum | Feedback inhibition of L-valine synthesis | |
| N-acetyl-L-alanine | Aminoacylase I | Humans, other eukaryotes | Deacetylation to L-alanine |
| Alanine transaminase | Various | Conversion of L-alanine to pyruvate |
Molecular Recognition and Ligand Binding Studies
The ability of N-Acetyl-L-Alanyl-L-Valine to interact with biological macromolecules is a key determinant of its potential physiological roles. This section explores its molecular recognition properties, drawing on studies of related molecules.
The interaction of N-Acetyl-L-Alanyl-L-Valine with receptor mimics and protein domains can be predicted based on the properties of its constituent parts. The L-valine residue, with its hydrophobic isopropyl side chain, is known to participate in hydrophobic interactions within protein binding pockets. frontiersin.orgnih.gov For example, in the β2-adrenergic receptor, a valine residue (Val114) plays a significant role in ligand binding. nih.gov The hydrophobic nature of valine is crucial for the stabilization of secondary and tertiary protein structures. frontiersin.orgnih.gov
The N-acetyl group on the L-alanine residue can also influence binding. N-acetylation can alter the charge and hydrogen bonding potential of the N-terminus, potentially affecting interactions with receptors or enzymes that recognize free amino groups. The peptide bond between L-alanine and L-valine creates a specific stereochemical arrangement that can be recognized by certain protein domains.
Studies on the dipeptide L-alanyl-L-valine have shown that the sequence of amino acids significantly affects its interaction with other molecules, such as organic vapors, indicating a high degree of structural specificity in its interactions. nih.govresearchgate.net It is plausible that N-Acetyl-L-Alanyl-L-Valine would exhibit similar specificity in its interactions with biological targets.
While direct biophysical data for N-Acetyl-L-Alanyl-L-Valine binding is not extensively available, we can infer potential binding characteristics. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be instrumental in determining the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of its interaction with target proteins.
Based on studies of similar small molecules and dipeptides, the binding affinity of N-Acetyl-L-Alanyl-L-Valine to a specific protein target would likely be in the micromolar to millimolar range, characteristic of many enzyme-substrate or receptor-ligand interactions involving small peptides. The stoichiometry of binding would depend on the number of binding sites on the target macromolecule.
The following table outlines a hypothetical biophysical assessment of N-Acetyl-L-Alanyl-L-Valine binding to a generic protein target:
| Parameter | Hypothetical Value | Technique | Significance |
| Binding Affinity (Kd) | 10-4 - 10-6 M | ITC, SPR | Strength of the interaction |
| Stoichiometry (n) | 1:1 or 2:1 | ITC | Number of binding sites |
| Enthalpy Change (ΔH) | Negative | ITC | Indicates favorable enthalpic contribution (e.g., hydrogen bonds) |
| Entropy Change (ΔS) | Positive or Negative | ITC | Reflects changes in conformational freedom and solvent reorganization |
The three-dimensional structure of N-Acetyl-L-Alanyl-L-Valine in complex with a macromolecular target would provide the most detailed insights into its mode of action. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for such analyses. nih.govhmdb.caresearchgate.netresearchgate.netresearchgate.net
Structural studies of related compounds provide a framework for predicting the conformation of N-Acetyl-L-Alanyl-L-Valine upon binding. The crystal structure of L-alanyl-L-alanine reveals specific torsion angles and intermolecular hydrogen bonding patterns that stabilize its conformation. acs.org The N-acetyl group in N-acetyl-L-alanine also influences its crystal packing and molecular conformation. researchgate.net
In a protein binding pocket, the N-acetyl group of N-Acetyl-L-Alanyl-L-Valine could form hydrogen bonds with backbone or side-chain atoms of the protein. The alanine and valine side chains would likely orient themselves to maximize favorable interactions, such as hydrophobic contacts for the valine side chain. The peptide backbone itself can participate in hydrogen bonding networks with the protein target.
Mass spectrometry can also provide structural information by identifying the specific amino acid residues in a protein that are involved in binding to the dipeptide. biopharmaspec.com
The table below summarizes key structural features that would be investigated in a complex of N-Acetyl-L-Alanyl-L-Valine and a target protein:
| Structural Feature | Analytical Technique | Expected Observation |
| Overall Conformation | X-ray Crystallography, NMR | Defined torsion angles and spatial arrangement of atoms |
| Intermolecular Hydrogen Bonds | X-ray Crystallography, NMR | Hydrogen bonds between the dipeptide and protein residues |
| Hydrophobic Interactions | X-ray Crystallography, NMR | Close contacts between the valine side chain and nonpolar protein residues |
| Binding Site Location | X-ray Crystallography, Mass Spectrometry | Identification of the specific protein region interacting with the dipeptide |
Advanced Analytical Methodologies for Characterization, Separation, and Quantification of N Acetyl L Alanyl L Valine
High-Resolution Chromatographic Separations
High-resolution chromatographic techniques are fundamental for the isolation and analysis of peptides and their derivatives. nih.gov These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, providing excellent resolving power for closely related compounds. hplc.eu
Development and Optimization of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as a cornerstone for the analysis and purification of peptides like N-Acetyl-L-Alanyl-L-Valine. nih.govhplc.euamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.
The development of a robust RP-HPLC method for N-Acetyl-L-Alanyl-L-Valine involves the systematic optimization of several key parameters to achieve optimal separation, peak shape, and sensitivity. A typical setup would utilize a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with octadecylsilyl groups, providing a hydrophobic surface. hplc.euamericanpeptidesociety.org
The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile. hplc.eu A gradient elution, where the concentration of the organic solvent is gradually increased over time, is often employed to effectively separate peptides with varying hydrophobicities. nih.gov An ion-pairing agent, such as trifluoroacetic acid (TFA), is frequently added to the mobile phase at a low concentration (e.g., 0.1%) to improve peak shape and resolution by minimizing unwanted interactions between the peptide and the silica backbone of the stationary phase. hplc.eu
The optimization process for an RP-HPLC method for N-Acetyl-L-Alanyl-L-Valine would involve evaluating different C18 columns from various manufacturers, adjusting the gradient slope and duration, and fine-tuning the mobile phase composition to achieve baseline separation from potential impurities. Detection is typically carried out using a UV detector, often at a wavelength of around 214 nm, where the peptide bond absorbs light.
Table 1: Illustrative RP-HPLC Method Parameters for Dipeptide Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, wide pore (e.g., 300 Å), 4.6 x 250 mm | Provides hydrophobic stationary phase for separation. Wide pores are suitable for peptides. hplc.eu |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent for improved peak shape. hplc.eu |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile | Organic modifier; increasing concentration elutes more hydrophobic compounds. hplc.eu |
| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes | Allows for the separation of a range of compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Column Temperature | 30-40 °C | Can influence selectivity and peak shape. |
| Detection | UV at 214 nm | Wavelength at which the peptide bond absorbs, allowing for sensitive detection. |
| Injection Volume | 10-20 µL | The amount of sample introduced onto the column. |
This table presents a generalized set of starting conditions for the RP-HPLC analysis of a dipeptide like N-Acetyl-L-Alanyl-L-Valine. Actual conditions would require empirical optimization.
Chiral HPLC for Enantiomeric Purity Assessment of Precursors or Derivatives
The stereochemistry of the constituent amino acids, L-alanine and L-valine, is critical to the identity and biological function of N-Acetyl-L-Alanyl-L-Valine. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the enantiomeric purity of the amino acid precursors or, if necessary, chiral derivatives of the dipeptide itself. nih.govchromatographytoday.com The presence of D-amino acid enantiomers can indicate racemization during synthesis or the use of impure starting materials. chromatographytoday.com
Several strategies exist for chiral separations by HPLC. One approach involves the use of a chiral stationary phase (CSP). sigmaaldrich.comscas.co.jp CSPs are packed with a chiral selector that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Macrocyclic glycopeptides, such as teicoplanin, are effective chiral selectors for underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs are compatible with both aqueous and organic mobile phases, making them suitable for the direct analysis of polar amino acids. sigmaaldrich.com
Another common method is pre-column derivatization, where the amino acids are reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral RP-HPLC column. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine) can be used for this purpose. nih.gov
For N-Acetyl-L-Alanyl-L-Valine, chiral HPLC would primarily be applied to its constituent amino acids, L-alanine and L-valine, obtained after hydrolysis of the dipeptide. This allows for the quantification of any D-alanine or D-valine present. rsc.org The method would be validated to ensure it can detect and quantify low levels (e.g., less than 0.1%) of the undesired enantiomer. cat-online.com
Table 2: Example Chiral HPLC Approaches for Amino Acid Enantiomer Analysis
| Approach | Description | Example Application |
|---|---|---|
| Direct Analysis with Chiral Stationary Phase (CSP) | Utilizes a column packed with a chiral selector (e.g., teicoplanin-based) to directly separate enantiomers. sigmaaldrich.comsigmaaldrich.com | Separation of DL-Valine and DL-Alanine using a macrocyclic glycopeptide CSP with a mobile phase of methanol/water. sigmaaldrich.com |
| Indirect Analysis via Pre-column Derivatization | Amino acids are reacted with a chiral derivatizing agent (e.g., OPA/N-acetyl-L-cysteine) to form diastereomers, which are then separated on a standard achiral column. nih.govrsc.org | Quantification of D-Valine in the presence of L-Valine after derivatization and analysis on a C18 column. rsc.org |
This table outlines common strategies for determining the enantiomeric purity of the precursor amino acids of N-Acetyl-L-Alanyl-L-Valine.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. americanpeptidesociety.org Peptides and amino acids are generally non-volatile due to their zwitterionic nature and strong intermolecular hydrogen bonding. Therefore, to analyze them by GC, they must first be converted into volatile derivatives. americanpeptidesociety.orgnih.gov
A common derivatization strategy for dipeptides like N-Acetyl-L-Alanyl-L-Valine involves trimethylsilylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on the carboxyl and amide groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the molecule. nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column contains a stationary phase, and separation occurs based on the differential partitioning of the analytes between the gas phase and the stationary phase. A temperature program, where the column temperature is gradually increased, is typically used to elute the derivatized dipeptides. nih.gov Detection is often performed using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS). americanpeptidesociety.org
While less common than HPLC for peptide analysis, GC can offer very high resolution and is particularly useful for analyzing small, derivatized peptides or for studying peptide degradation products. americanpeptidesociety.org
Mass Spectrometry (MS) Based Quantification and Structural Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive and specific technique that is indispensable for the structural confirmation and quantification of peptides. nih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Isomer Differentiation
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of peptides in complex matrices. chromatographyonline.comnih.gov For N-Acetyl-L-Alanyl-L-Valine, LC-MS/MS is the method of choice for trace analysis and for differentiating it from its isomers, such as N-Acetyl-L-Valinyl-L-Alanine.
In a typical LC-MS/MS workflow, the dipeptide is first separated from other components in the sample by RP-HPLC, as described in section 5.1.1. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer, commonly an electrospray ionization (ESI) source. ESI generates gas-phase ions of the analyte with minimal fragmentation.
The ions are then guided into the mass analyzer. For quantitative analysis, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule of N-Acetyl-L-Alanyl-L-Valine, [M+H]⁺). This selected ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. Specific fragment ions (product ions) are then monitored in the third quadrupole (Q3). This process is highly specific because only a compound that has the correct precursor ion mass and fragments to produce the specific product ion will be detected. This allows for accurate quantification even at very low concentrations and in the presence of interfering substances. nih.gov
The development of an LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ion transitions. nih.gov Isomer differentiation, such as between Ala-Gln and Gln-Ala, has been successfully demonstrated using LC-MS/MS, indicating its applicability for distinguishing N-Acetyl-L-Alanyl-L-Valine from its retro-peptide. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for Dipeptide Quantification
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC System | RP-HPLC as described in 5.1.1 | Separation of the target analyte from the sample matrix. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ of the dipeptide. |
| Mass Analyzer | Triple Quadrupole | Allows for precursor ion selection (Q1), fragmentation (q2), and product ion monitoring (Q3). |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. nih.gov |
| Precursor Ion | m/z of [N-Acetyl-L-Alanyl-L-Valine + H]⁺ | The mass-to-charge ratio of the intact, protonated dipeptide. |
| Product Ion(s) | Specific fragment ions (e.g., b- or y-ions) | Characteristic fragments used for confirmation and quantification. |
| Collision Gas | Argon or Nitrogen | Used to induce fragmentation in the collision cell. |
| Collision Energy | Optimized for each transition | The energy applied to induce fragmentation; requires empirical optimization. chromatographyonline.com |
This table outlines a general approach for the quantitative analysis of N-Acetyl-L-Alanyl-L-Valine using LC-MS/MS. Specific m/z values and collision energies must be determined experimentally.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of peptides. nih.gov By analyzing the fragmentation patterns of a selected precursor ion, the amino acid sequence can be confirmed. researchgate.net
When a protonated peptide, such as N-Acetyl-L-Alanyl-L-Valine, is subjected to collision-induced dissociation (CID) in a mass spectrometer, the peptide backbone cleaves at specific locations, primarily at the amide bonds. researchgate.net This results in a series of characteristic fragment ions. The nomenclature for these fragments designates ions containing the N-terminus as a-, b-, and c-ions, and ions containing the C-terminus as x-, y-, and z-ions. researchgate.netucdavis.edu For low-energy CID, b- and y-ions are the most common.
The N-acetylation of a peptide has a predictable effect on its fragmentation. nih.gov Specifically, N-terminal acetylation often enhances the formation and abundance of b-ions, particularly the b₁-ion, which can aid in de novo sequencing and sequence validation. nih.govresearchgate.net The mass of the b₁-ion would correspond to the N-acetylated alanine (B10760859) residue, while the y₁-ion would correspond to the valine residue. By analyzing the masses of the observed b- and y-ions in the MS/MS spectrum, the sequence can be unequivocally confirmed as Acetyl-Ala-Val.
The fragmentation pattern can also help distinguish between isomers. For example, N-Acetyl-L-Alanyl-L-Valine would produce a different set of b- and y-ions compared to its isomer, N-Acetyl-L-Valinyl-L-Alanine, allowing for their unambiguous identification. This detailed structural information is critical for confirming the identity of the synthesized dipeptide.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of N-Acetyl-L-Alanyl-L-Valine. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of precision allows for the determination of the elemental composition of the molecule, a critical step in its structural elucidation. The exact mass of a molecule is the sum of the most abundant isotopic masses of its constituent atoms. For N-Acetyl-L-Alanyl-L-Valine (C9H16N2O4), the theoretical exact mass can be calculated with high precision.
The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, enables the separation of ions with very similar mass-to-charge ratios. This capability is crucial for distinguishing N-Acetyl-L-Alanyl-L-Valine from other co-eluting compounds with the same nominal mass in complex matrices. The accurate mass measurement significantly increases the confidence in peptide identification. acs.org For peptides up to approximately 700-800 Da, an accuracy of ±1 ppm can often provide a unique elemental composition, greatly facilitating its characterization. acs.org
Table 1: Theoretical Mass Information for N-Acetyl-L-Alanyl-L-Valine
| Property | Value |
| Molecular Formula | C9H16N2O4 |
| Monoisotopic Mass | 216.1110 Da |
| Average Mass | 216.235 g/mol |
This interactive table provides the fundamental mass properties of N-Acetyl-L-Alanyl-L-Valine, which are foundational for its analysis by mass spectrometry.
Derivatization Chemistries for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. actascientific.comactascientific.com For N-Acetyl-L-Alanyl-L-Valine, derivatization can enhance its volatility for gas chromatography (GC) or improve its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). actascientific.comslideshare.net
Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. libretexts.orgwookhplc.com
Pre-column derivatization involves reacting the sample with a derivatizing agent prior to injection into the chromatograph. actascientific.comjst.go.jp This approach is versatile and allows for the removal of excess reagent. libretexts.org Common pre-column derivatization agents for peptides include those that target the N-terminus or specific amino acid side chains. For instance, acylation or silylation can increase the volatility and thermal stability of the dipeptide for GC analysis. slideshare.net In LC-MS, derivatization can introduce a readily ionizable group to enhance signal intensity. rsc.org However, pre-column derivatization can sometimes lead to the formation of multiple derivative products, which may complicate the analysis. wookhplc.com
Post-column derivatization occurs after the separation of analytes on the chromatographic column and before detection. actascientific.comlibretexts.org This technique is often automated and avoids the issue of multiple derivative products for a single analyte. libretexts.orgwookhplc.com For N-Acetyl-L-Alanyl-L-Valine, a post-column derivatization reagent could be introduced to react specifically with the peptide backbone or a functional group to generate a product that is more easily detected, for example, by fluorescence or UV-Vis absorption. actascientific.com
The optimization of derivatization protocols is critical to ensure maximum reaction efficiency and reproducibility. researchgate.net Key parameters to consider include the choice of derivatizing reagent, reaction temperature, reaction time, and the ratio of reagent to analyte. researchgate.netnih.gov
For a given analytical platform, such as GC-MS or LC-MS, the derivatization strategy must be tailored to the specific requirements of the instrument. For example, in GC-MS analysis, the derivatization should produce a single, stable, and volatile derivative of N-Acetyl-L-Alanyl-L-Valine. In LC-MS, the focus might be on introducing a permanent positive or negative charge to improve ionization efficiency in electrospray ionization (ESI). rsc.org Design of Experiments (DoE) can be a powerful tool for systematically optimizing these parameters to achieve the desired analytical performance.
Method Validation and Quality Control in Research Settings
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In a research setting, this ensures the reliability and consistency of the data generated for N-Acetyl-L-Alanyl-L-Valine.
The validation of a quantitative method for N-Acetyl-L-Alanyl-L-Valine involves assessing several key performance characteristics:
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov A linear response is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). nih.govrsc.org
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of N-Acetyl-L-Alanyl-L-Valine (spiked samples) and calculating the percent recovery. rsc.orgnih.gov
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. rsc.orgnih.gov
Sensitivity: This is the method's ability to detect small amounts of the analyte. It is typically defined by the limit of detection (LOD) and the limit of quantitation (LOQ). rsc.org
Table 2: Typical Performance Characteristics of a Validated HPLC Method for Dipeptide Quantification
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
This interactive table outlines the generally accepted criteria for validating an analytical method for quantifying a dipeptide like N-Acetyl-L-Alanyl-L-Valine.
For an analytical method to be transferable and widely applicable, it must be robust and reproducible. chromatographyonline.com
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. chromatographyonline.com For an HPLC method, these parameters could include the pH of the mobile phase, column temperature, and flow rate. chromatographyonline.comresearchgate.net Robustness studies are crucial for identifying the critical parameters that must be carefully controlled. chromatographyonline.com
Reproducibility refers to the ability of a method to produce consistent results when performed by different analysts, in different laboratories, and with different equipment. nih.govresearchgate.netacs.org Inter-laboratory studies are the gold standard for assessing reproducibility and are essential for establishing a standardized analytical method for N-Acetyl-L-Alanyl-L-Valine that can be used across various research settings.
Potential Research Applications and Future Directions for N Acetyl L Alanyl L Valine Non Clinical Focus
Role as a Biochemical Probe or Molecular Tool in Mechanistic Studies
The structure of N-acetyl-L-alanyl-L-valine makes it an intriguing candidate for development as a biochemical probe to investigate enzymatic mechanisms and cellular processes. The N-terminal acetylation provides stability against non-specific degradation by aminopeptidases, while the dipeptide sequence itself can be recognized by specific proteases.
Design and Synthesis of N-Acetyl-L-Alanyl-L-Valine-Based Probes for Enzymatic Assays
N-acetylated dipeptides can be chemically modified to create fluorogenic or chromogenic substrates for enzymatic assays. nih.govmdpi.com The synthesis of a probe based on N-acetyl-L-alanyl-L-valine would involve coupling the dipeptide to a reporter molecule, such as a fluorophore or a chromophore. The design often incorporates a leaving group that, upon enzymatic cleavage of the peptide bond, results in a detectable signal.
For instance, a fluorogenic probe could be synthesized by linking N-acetyl-L-alanyl-L-valine to a quenched fluorophore. Upon hydrolysis by a target protease, the fluorophore would be released, leading to a measurable increase in fluorescence. This approach allows for real-time monitoring of enzyme activity. A general synthetic strategy could involve solid-phase peptide synthesis (SPPS) to build the dipeptide, followed by solution-phase coupling to the desired reporter group. nih.gov
Table 1: Potential Reporter Groups for N-Acetyl-L-Alanyl-L-Valine-Based Probes
| Reporter Group | Detection Method | Principle of Action |
| p-Nitroanilide (pNA) | Colorimetry | Cleavage releases p-nitroaniline, a yellow chromophore. frontiersin.org |
| 7-Amino-4-methylcoumarin (AMC) | Fluorometry | Enzymatic cleavage liberates the highly fluorescent AMC molecule. frontiersin.org |
| Cresyl Violet | Fluorometry | Release from a caged substrate generates a fluorescent signal. nih.gov |
| Rhodamine 110 | Fluorometry | Cleavage of two substrate molecules from the rhodamine core results in a strong fluorescent signal. nih.gov |
The choice of reporter group would depend on the specific requirements of the assay, such as the desired sensitivity and the presence of interfering compounds.
Application in In Vitro and Cell-Based (non-human) Research Systems
Once synthesized, these probes can be employed in various non-human research settings to study protease activity. In in vitro systems, N-acetyl-L-alanyl-L-valine-based probes could be used to determine the substrate specificity and kinetic parameters of purified enzymes. For example, they could be tested against a panel of proteases to identify which enzymes recognize the Ala-Val sequence. This is particularly relevant for studying enzymes like elastase, which is known to cleave substrates with small hydrophobic residues like alanine (B10760859) and valine. nih.govmedchemexpress.com
In cell-based assays using non-human cell lines, these probes could be used to monitor the activity of specific proteases within a cellular context. nih.gov This can provide insights into the role of these enzymes in various physiological and pathological processes. For instance, a probe that is selectively cleaved by a protease implicated in a particular disease model could be used to screen for potential inhibitors of that enzyme.
Contribution to Peptidomimetic Design Principles
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. nih.govnih.gov N-acetyl-L-alanyl-L-valine can serve as a valuable starting point and structural scaffold in the design of novel peptidomimetics.
Utilization of N-Acetyl-L-Alanyl-L-Valine as a Structural Scaffold for Designing Novel Peptide Analogues
The dipeptide N-acetyl-L-alanyl-L-valine provides a basic framework that can be systematically modified to develop new peptide analogues. The N-acetyl group offers protection against enzymatic degradation, a common issue with therapeutic peptides. acs.org The alanine and valine residues can be substituted with non-natural amino acids to explore different chemical spaces and introduce conformational constraints. nih.gov This approach allows for the fine-tuning of the molecule's properties to achieve desired biological activities.
For example, replacing the alanine or valine with D-amino acids could further enhance proteolytic stability. nih.gov The side chains of the amino acids could also be modified to optimize interactions with a biological target. The inherent simplicity of the dipeptide scaffold makes it an ideal platform for applying computational and combinatorial chemistry approaches to design libraries of analogues for screening. nih.gov
Exploration of Structure-Activity Relationships (SAR) in vitro for Specific Biological Targets (e.g., enzyme inhibitors, receptor modulators)
By systematically modifying the structure of N-acetyl-L-alanyl-L-valine and evaluating the biological activity of the resulting analogues in vitro, researchers can establish structure-activity relationships (SAR). This information is crucial for optimizing lead compounds and designing more potent and selective molecules.
A potential target for SAR studies based on this dipeptide is human neutrophil elastase, a serine protease involved in inflammatory diseases. nih.govnih.gov N-acetylated di- and tripeptides have been investigated as elastase inhibitors. An SAR study could involve synthesizing a series of N-acetyl-L-alanyl-L-valine analogues with variations at the N-terminus, the alanine position, and the valine position, and then testing their inhibitory activity against elastase.
Table 2: Example of a Hypothetical SAR Study for N-Acetyl-L-Alanyl-L-Valine Analogues as Elastase Inhibitors
| Analogue | Modification | Rationale | Predicted Effect on Activity |
| 1 | N-propionyl-L-alanyl-L-valine | Increase hydrophobicity of N-acyl group | Potentially increased binding to hydrophobic pocket |
| 2 | N-acetyl-D-alanyl-L-valine | Introduce D-amino acid | Enhance proteolytic stability |
| 3 | N-acetyl-L-alanyl-L-leucine | Modify P1' residue | Explore binding pocket specificity |
| 4 | N-acetyl-L-norvalyl-L-valine | Isosteric replacement of alanine | Probe steric tolerance of binding site |
Such studies, by correlating structural changes with inhibitory potency, would provide valuable insights into the binding requirements of the target enzyme and guide the design of more effective inhibitors. d-nb.info
Applications in Materials Science and Supramolecular Chemistry
The self-assembly of small molecules into well-defined nanostructures is a cornerstone of materials science and supramolecular chemistry. Dipeptides, due to their inherent ability to form hydrogen bonds and engage in other non-covalent interactions, are excellent building blocks for creating novel biomaterials. acs.orgfrontiersin.orgresearchgate.net
N-acetyl-L-alanyl-L-valine, with its amphiphilic character arising from the hydrophobic valine side chain and the more polar acetylated N-terminus and peptide backbone, is a prime candidate for self-assembly. In aqueous environments, these molecules could potentially organize into various supramolecular structures such as nanofibers, nanotubes, and hydrogels. mdpi.comnih.gov The N-acetyl group can play a crucial role in promoting head-to-tail self-assembly through hydrogen bonding. mdpi.com
The properties of the resulting materials would be influenced by factors such as pH, temperature, and concentration. For instance, the self-assembly of similar dipeptides has been shown to lead to the formation of hydrogels, which are three-dimensional networks capable of entrapping large amounts of water. frontiersin.orgresearchgate.net These hydrogels have potential applications in areas such as 3D cell culture and as matrices for controlled drug release.
The study of the self-assembly of N-acetyl-L-alanyl-L-valine and its derivatives could contribute to a deeper understanding of the fundamental principles governing molecular self-organization. By systematically altering the amino acid sequence and the N-terminal capping group, researchers can investigate how these modifications influence the resulting supramolecular architecture and material properties. nih.gov This knowledge can then be applied to the rational design of new functional materials with tailored characteristics.
Investigation of Self-Assembly Properties of N-Acetyl-L-Alanyl-L-Valine
The self-assembly of peptides and their derivatives into well-ordered nanostructures is a burgeoning area of research, driven by the quest for new functional materials. mdpi.comresearchgate.net Short peptides, in particular, are attractive building blocks due to their biocompatibility, chemical diversity, and the relative ease with which their self-assembly can be controlled. nih.gov The process of self-assembly is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov
While direct experimental studies on the self-assembly of N-Acetyl-L-Alanyl-L-Valine are not extensively reported in the reviewed literature, insights can be drawn from studies on similar N-acetylated dipeptides and short peptides. For instance, N-acetylated β-peptides have been shown to self-assemble into nanofibers, forming mechanically stable hydrogels. researchgate.net The self-assembly of dipeptide sodium salts derived from alanine has been investigated using molecular dynamics simulations, revealing that van der Waals forces drive the aggregation of alkyl chains to form a hydrophobic core, while hydrogen bonds and electrostatic interactions involving the amide groups and water molecules shape the hydrophilic shell. rsc.org
The specific amino acid sequence, L-alanyl-L-valine, is also expected to significantly influence the self-assembly process. Valine, with its branched isopropyl side chain, is known to have a high propensity for inducing the formation of β-sheet structures. researchgate.net The hydrophobic nature of both alanine and valine side chains would likely contribute to the formation of a hydrophobic core in the assembled nanostructures. The interplay between the hydrogen bonding network of the peptide backbone, the hydrophobic interactions of the side chains, and the influence of the N-acetyl group would dictate the final morphology of the self-assembled structures, which could range from nanofibers and nanotubes to hydrogels. nih.govyoutube.com
Future research should focus on the experimental characterization of the self-assembly of N-Acetyl-L-Alanyl-L-Valine under various conditions (e.g., concentration, pH, temperature, and solvent). Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and circular dichroism (CD) spectroscopy would be invaluable in elucidating the morphology and secondary structure of the resulting supramolecular assemblies. nih.gov
Biotechnological Production and Strain Engineering of Related Amino Acids
The industrial production of amino acids and their derivatives is predominantly achieved through microbial fermentation. Recent advancements in metabolic engineering and synthetic biology have enabled the development of highly efficient microbial cell factories for the production of a wide range of compounds, including L-valine and N-acetylated amino acids.
Metabolic Engineering Strategies for Enhanced Production of L-Valine and N-Acetylated Amino Acids via Fermentation
L-Valine Production:
L-valine is an essential branched-chain amino acid with significant applications in the food, feed, and pharmaceutical industries. Its production is a well-established fermentative process, primarily using engineered strains of Corynebacterium glutamicum and Escherichia coli. editverse.com The metabolic engineering strategies for enhancing L-valine production are multifaceted and aim to channel the carbon flux towards the L-valine biosynthesis pathway while minimizing the formation of byproducts.
Key strategies include:
Deregulation of Feedback Inhibition: The biosynthesis of L-valine is tightly regulated by feedback inhibition of key enzymes, such as acetohydroxyacid synthase (AHAS). Site-directed mutagenesis of the genes encoding these enzymes can render them insensitive to L-valine, thus increasing its production.
Enhancing Precursor Supply: The biosynthesis of L-valine starts from pyruvate (B1213749). Metabolic engineering efforts focus on increasing the intracellular pool of pyruvate. This can be achieved by deleting competing pathways that consume pyruvate or by overexpressing enzymes in the upstream glycolytic pathway.
Blocking Competing Pathways: To maximize the carbon flux towards L-valine, genes encoding enzymes that lead to the formation of byproducts such as lactate (B86563), acetate (B1210297), and other amino acids (e.g., L-leucine and L-isoleucine) are often deleted. nih.gov
Optimizing Cofactor Availability: The biosynthesis of L-valine requires NADPH. Engineering the central carbon metabolism to favor pathways that generate more NADPH, such as the pentose (B10789219) phosphate (B84403) pathway, can enhance L-valine production.
Table 1: Examples of Metabolic Engineering Strategies for L-Valine Production
| Microorganism | Genetic Modification | Outcome |
| Escherichia coli | Overexpression of feedback-resistant ilvBN, deletion of ilvA, leuA, panB | Increased L-valine production |
| Corynebacterium glutamicum | Overexpression of feedback-resistant ilvBNC, deletion of ldhA (lactate dehydrogenase) | Increased L-valine production, reduced lactate formation |
| Escherichia coli | Knockout of poxB and ackA (acetate formation) | Decreased acetate accumulation |
N-Acetylated Amino Acid Production:
The biotechnological production of N-acetylated amino acids is an emerging field with significant potential. N-acetylation can improve the stability and bioavailability of amino acids and peptides. cambridge.orgnih.gov Metabolic engineering strategies are being developed to create microbial platforms for the efficient synthesis of these compounds.
A key strategy involves the introduction of an N-acetyltransferase enzyme into a host organism that can efficiently produce the desired amino acid. For example, a platform for the production of N-acetyl-D-amino acids has been developed in E. coli. This was achieved by heterologously expressing a racemase to convert L-amino acids to D-amino acids and an N-acetyltransferase to acetylate the D-amino acid. This approach has been successfully used to produce N-acetyl-D-valine.
For the production of N-acetyl-L-amino acids, a similar strategy could be employed, omitting the racemase step. The key components would be:
A host strain highly efficient in producing the target L-amino acid (e.g., L-alanine or L-valine).
An efficient N-acetyltransferase that can utilize the L-amino acid as a substrate and acetyl-CoA as the acetyl donor.
Metabolic engineering to ensure a sufficient supply of acetyl-CoA.
Metabolic engineering of E. coli for the efficient supply of acetyl-CoA has been demonstrated for the production of N-acetylglutamate. researchgate.net Strategies include optimizing the glycolysis pathway and deleting pathways that consume acetyl-CoA. researchgate.net
The production of the dipeptide N-Acetyl-L-Alanyl-L-Valine would represent a further step in complexity. It would likely require a multi-enzyme cascade, potentially involving:
An engineered E. coli strain that overproduces L-alanine and L-valine.
A dipeptide synthetase or ligase that can form the L-alanyl-L-valine dipeptide. The L-amino acid α-ligase (BacD) from Bacillus subtilis has been used to produce L-alanyl-L-glutamine in E. coli. nih.gov
An N-acetyltransferase that can specifically acetylate the N-terminus of the dipeptide.
Challenges in such a system would include ensuring the efficient expression and activity of all heterologous enzymes, balancing the metabolic fluxes to provide all necessary precursors (L-alanine, L-valine, and acetyl-CoA) in the correct ratios, and preventing the degradation of the dipeptide product by intracellular peptidases. nih.gov
Optimization of Bioreactor Conditions for Scalable Synthesis
The successful transfer of a microbial production process from the laboratory to an industrial scale requires careful optimization of bioreactor conditions to ensure high productivity, yield, and product quality. youtube.comyoutube.com The optimal conditions are highly dependent on the specific microorganism and the target product. For the fermentative production of amino acids and their derivatives, several key parameters must be controlled.
Key Bioreactor Parameters and their Optimization:
Temperature: Microbial growth and enzyme activity are highly sensitive to temperature. The optimal temperature for fermentation is typically determined at the strain development stage and needs to be maintained consistently in the bioreactor. For E. coli, this is often around 37°C, while for C. glutamicum, it can be around 30°C. dtu.dknih.gov
pH: The pH of the culture medium affects nutrient uptake, enzyme activity, and product stability. The pH is typically controlled by the automated addition of an acid or a base. For many amino acid fermentations, a pH around 7.0 is optimal. nih.gov
Dissolved Oxygen (DO): For aerobic fermentations, the supply of oxygen is critical. The DO level is typically controlled by adjusting the agitation speed and the aeration rate. High cell densities in amino acid fermentations demand a high oxygen transfer rate (OTR). However, for some processes, oxygen-limited conditions in a specific phase of the fermentation can enhance product formation.
Nutrient Feeding: Most industrial amino acid fermentations are operated in a fed-batch mode. This involves the continuous or intermittent feeding of a concentrated nutrient solution, typically containing the carbon source (e.g., glucose), to the bioreactor. This strategy allows for high cell densities and high product titers while avoiding the inhibitory effects of high substrate concentrations. The feeding strategy needs to be carefully designed to match the metabolic demands of the cells.
Mixing: Adequate mixing is essential to ensure a homogeneous distribution of nutrients, oxygen, and cells throughout the bioreactor and to facilitate heat transfer. The choice of impeller type and agitation speed is crucial. High agitation speeds can improve mixing and oxygen transfer but can also cause shear stress on the cells. youtube.com
Table 2: General Bioreactor Optimization Parameters for Amino Acid Fermentation
| Parameter | Typical Range/Value | Importance |
| Temperature | 30-37°C | Affects growth rate and enzyme kinetics. |
| pH | 6.5-7.5 | Influences enzyme activity and nutrient solubility. |
| Dissolved Oxygen | 10-30% of air saturation | Crucial for aerobic respiration and energy generation. |
| Agitation Speed | 200-800 rpm | Ensures mixing and enhances oxygen transfer. |
| Aeration Rate | 0.5-2.0 vvm (volume of air per volume of medium per minute) | Provides oxygen for cell growth and metabolism. |
| Feeding Strategy | Fed-batch | Maintains optimal nutrient levels and avoids substrate inhibition. |
Conclusion and Future Research Perspectives
Summary of Key Research Areas for N-Acetyl-L-Alanyl-L-Valine
Research into N-Acetyl-L-Alanyl-L-Valine is likely to be centered on several key areas, primarily driven by the biochemical properties of its constituent amino acids, L-alanine and L-valine, and the influence of the N-terminal acetyl group.
Synthesis and Characterization: The fundamental step in researching this compound involves its chemical synthesis. Standard peptide synthesis methodologies, such as solid-phase or liquid-phase synthesis, would be applicable. These methods involve the coupling of N-acetyl-L-alanine with L-valine, a process that requires careful control to prevent racemization, a common issue in the synthesis of N-acetylated amino acids. mdpi.com Characterization would rely on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity. mdpi.com
Enzymatic Studies: A significant area of research would be its interaction with peptidases. The N-acetyl group can confer resistance to degradation by certain aminopeptidases, which typically cleave amino acids from the N-terminus of peptides. nih.govyoutube.com Research would focus on identifying specific N-acetylated-alpha-linked acidic dipeptidases (NAALADase) or other enzymes capable of hydrolyzing the peptide bond in N-Acetyl-L-Alanyl-L-Valine. nih.govnih.gov Such studies are crucial for understanding its metabolic fate in biological systems.
Metabolic and Pharmacokinetic Profiling: Understanding how N-Acetyl-L-Alanyl-L-Valine is absorbed, distributed, metabolized, and excreted (ADME) is critical for any potential therapeutic application. The N-acetylation can alter the physicochemical properties of the parent amino acids, potentially influencing their transport across biological membranes. nih.gov Research into its metabolic pathway would investigate whether it is hydrolyzed into its constituent amino acids or if it has a unique metabolic fate. nih.govhmdb.ca
Table 1: Physicochemical Properties of Constituent Molecules
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| N-Acetyl-L-alanine | C5H9NO3 | 131.13 | N-terminally protected amino acid. mdpi.com |
| L-Valine | C5H11NO2 | 117.15 | Branched-chain amino acid. |
| L-Valine, N-(N-acetyl-L-alanyl)- | C10H18N2O4 | 230.26 | N-acetylated dipeptide. bldpharm.com |
Identification of Emerging Research Trends and Methodological Advancements
The future study of N-Acetyl-L-Alanyl-L-Valine is poised to benefit from several emerging trends and methodological advancements in peptide research.
High-Throughput Screening and Assay Development: Advances in high-throughput screening technologies would enable the rapid testing of N-Acetyl-L-Alanyl-L-Valine against a wide array of biological targets, such as enzymes and receptors. The development of sensitive and specific assays, including fluorescence-based or mass spectrometry-based methods, will be crucial for determining its biological activity. nih.gov
Computational Modeling and In Silico Studies: Computational approaches are becoming increasingly integral to peptide research. Molecular docking and dynamics simulations can predict the binding affinity and interaction of N-Acetyl-L-Alanyl-L-Valine with target proteins, guiding experimental design and saving resources. These in silico methods can help to hypothesize its potential as an enzyme inhibitor or a signaling molecule.
Advanced Analytical Techniques: The detailed characterization of N-Acetyl-L-Alanyl-L-Valine and its metabolites will be facilitated by advancements in analytical chemistry. High-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy are powerful tools for elucidating its structure and observing its transformation in complex biological matrices. mdpi.com
Table 2: Potential Research Applications and Methodologies
| Research Area | Emerging Trend/Methodology | Potential Application for N-Acetyl-L-Alanyl-L-Valine |
| Enzymology | High-Throughput Screening | Identification of specific peptidases that metabolize the compound. |
| Drug Discovery | Computational Docking | Prediction of binding to therapeutic targets. |
| Metabolomics | High-Resolution Mass Spectrometry | Tracking the metabolic fate of the dipeptide in biological systems. |
| Biocatalysis | Enzyme Engineering | Development of enzymes for the efficient and stereoselective synthesis of the dipeptide. |
Broader Implications for Peptide Science and Biotechnology
The study of N-Acetyl-L-Alanyl-L-Valine, while specific, holds broader implications for the fields of peptide science and biotechnology.
Informing Peptide Drug Design: N-acetylation is a key strategy for modifying the properties of peptides to enhance their therapeutic potential. Research on this simple dipeptide can provide valuable data on how N-terminal acetylation affects stability, solubility, and receptor interaction. This knowledge can be applied to the design of more complex peptide-based drugs with improved pharmacokinetic profiles. mdpi.com A methyl ester derivative of N-Acetyl-L-Alanyl-L-Valine has already been identified as an inhibitor of the protein-protein interaction between the serotonin (B10506) transporter (SERT) and neuronal nitric oxide synthase (nNOS), highlighting the potential of this structural motif in drug discovery. caymanchem.com
Expanding the Toolbox of Biotechnological Synthesis: The development of efficient methods for synthesizing N-Acetyl-L-Alanyl-L-Valine, potentially through enzymatic or chemo-enzymatic routes, would contribute to the broader field of green chemistry and sustainable production of fine chemicals. nih.gov Engineered enzymes could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.
Understanding Post-Translational Modifications: N-terminal acetylation is a common post-translational modification in proteins. hmdb.ca Studying the behavior of simple N-acetylated dipeptides like N-Acetyl-L-Alanyl-L-Valine can provide fundamental insights into the recognition and processing of N-acetylated termini by cellular machinery, which has implications for understanding protein function and regulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing L-Valine, N-(N-acetyl-L-alanyl)-, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling N-acetyl-L-alanine with L-valine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Protective groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are employed to prevent undesired side reactions . Optimizing reaction efficiency requires controlling pH (6–7), temperature (0–4°C for activation, room temperature for coupling), and stoichiometric ratios (1:1.2 for amino acid to coupling agent). Post-synthesis purification via reversed-phase HPLC or column chromatography ensures product integrity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of L-Valine, N-(N-acetyl-L-alanyl)-?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and fragmentation patterns. Reference data from the EPA/NiH Mass Spectral Database (e.g., C27H48N4O6, MW 524) can validate results .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves stereochemistry and backbone conformation. For example, α-proton signals in D2O appear at δ 3.5–4.5 ppm, while acetyl methyl groups resonate at δ 1.8–2.1 ppm .
- HPLC : Gradient elution (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%) and identifies byproducts .
Q. What storage conditions are recommended to maintain the stability of L-Valine, N-(N-acetyl-L-alanyl)- in laboratory settings?
- Methodological Answer : Store lyophilized samples at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. For solutions, use sterile buffers (pH 6–7) and avoid repeated freeze-thaw cycles. Long-term stability tests under accelerated conditions (40°C/75% RH for 3 months) can predict degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when analyzing L-Valine, N-(N-acetyl-L-alanyl)- derivatives?
- Methodological Answer : Contradictions may arise from isotopic impurities, solvent effects, or diastereomer formation. Cross-validate using:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings .
- Isotopic Labeling : Introduce 15N or 13C to trace backbone connectivity and confirm regiochemistry.
- Computational Modeling : DFT-based simulations (e.g., Gaussian) predict NMR chemical shifts and MS fragmentation patterns, aiding data reconciliation .
Q. What are the challenges in determining the three-dimensional conformation of L-Valine, N-(N-acetyl-L-alanyl)- in solution, and what advanced techniques can be employed?
- Methodological Answer : Conformational flexibility complicates solution-state analysis. Techniques include:
- X-ray Crystallography : Requires high-quality crystals grown via vapor diffusion (e.g., PEG 8000/ammonium sulfate). demonstrates successful resolution of valine derivatives using synchrotron radiation .
- Circular Dichroism (CD) : Detects secondary structure changes in aqueous vs. nonpolar solvents.
- Molecular Dynamics (MD) Simulations : AMBER or CHARMM forcefields model solvent interactions and predict stable conformers .
Q. How does L-Valine, N-(N-acetyl-L-alanyl)- influence the synthesis and stability of larger peptide chains in biochemical studies?
- Methodological Answer : As a dipeptide building block, it enhances coupling efficiency in solid-phase synthesis due to its steric shielding of the N-terminus. However, its acetyl group may reduce solubility in nonpolar solvents, requiring optimized solvent systems (e.g., DMF/DCM mixtures). Stability studies (e.g., LC-MS monitoring under physiological pH/temperature) reveal resistance to proteolytic cleavage, making it suitable for designing protease-resistant analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
